
2,5-Diisopropyl-3-methylpyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Diisopropyl-3-methylpyrazine is a nitrogen-containing heterocyclic aromatic compound. . This compound, like other pyrazines, exhibits unique chemical properties that make it valuable in multiple scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2,5-Diisopropyl-3-methylpyrazine can be synthesized through various chemical reactions. One common method involves the cyclization of α-aminoketones or α-aminoaldehydes. Another approach is the condensation of a 1,2-diketone with a 1,2-diamine . These reactions typically require specific catalysts and controlled conditions to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. The exact methods can vary depending on the desired application and the available resources .
Analyse Des Réactions Chimiques
Types of Reactions: 2,5-Diisopropyl-3-methylpyrazine undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be facilitated by various reagents and catalysts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often employed.
Substitution: Halogenation or alkylation reactions can be carried out using appropriate halogen or alkyl halide reagents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine derivatives with additional functional groups, while substitution reactions can introduce various alkyl or halogen groups .
Applications De Recherche Scientifique
2,5-Diisopropyl-3-methylpyrazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it useful in studying cellular processes and interactions.
Industry: It is used in the production of flavoring agents, fragrances, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 2,5-Diisopropyl-3-methylpyrazine exerts its effects involves interactions with specific molecular targets and pathways. These interactions can vary depending on the biological system and the specific application. For instance, in medicinal applications, the compound may interact with enzymes or receptors to inhibit or activate specific biochemical pathways .
Comparaison Avec Des Composés Similaires
- 2,5-Dimethylpyrazine
- 2,3-Dimethylpyrazine
- 2,6-Dimethylpyrazine
Comparison: 2,5-Diisopropyl-3-methylpyrazine is unique due to its specific isopropyl and methyl substitutions, which confer distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity, stability, and biological activity .
Propriétés
Numéro CAS |
74152-24-2 |
|---|---|
Formule moléculaire |
C11H18N2 |
Poids moléculaire |
178.27 g/mol |
Nom IUPAC |
3-methyl-2,5-di(propan-2-yl)pyrazine |
InChI |
InChI=1S/C11H18N2/c1-7(2)10-6-12-11(8(3)4)9(5)13-10/h6-8H,1-5H3 |
Clé InChI |
CSHHEVSLMCOHMJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=CN=C1C(C)C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-((1S)-2,5-Diazabicyclo[2.2.1]heptan-2-yl)-1,2,4-thiadiazole](/img/structure/B13111849.png)
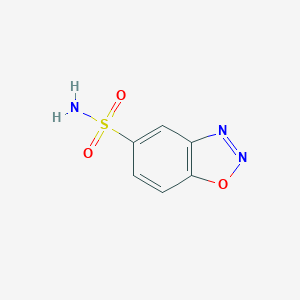
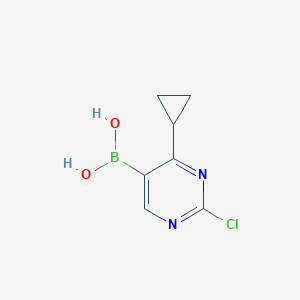
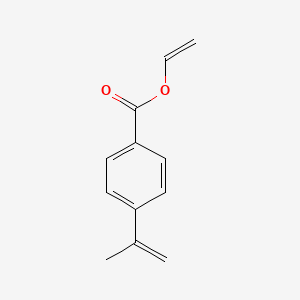
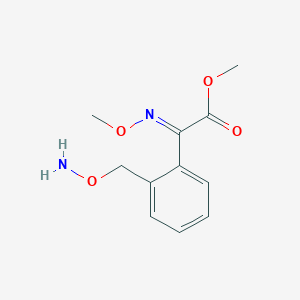

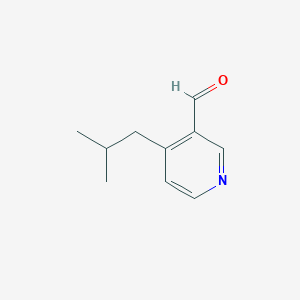
![1h-Pyrano[3,4-d]pyrimidine](/img/structure/B13111894.png)



![3,8-Dimethyl-[1,2,4]triazolo[4,3-c]pyrimidin-5-ol](/img/structure/B13111912.png)

